molecular formula C14H12FNO2 B5566859 2-[(4-fluorobenzyl)oxy]benzaldehyde oxime

2-[(4-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5566859
M. Wt: 245.25 g/mol
InChI Key: IUBMYWIOUDJIKO-CXUHLZMHSA-N
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Description

“2-[(4-fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the linear formula C14H11FO2 . It has a molecular weight of 230.24 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “2-[(4-fluorobenzyl)oxy]benzaldehyde” is 1S/C14H11FO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-[(4-fluorobenzyl)oxy]benzaldehyde” is a solid at room temperature . It should be stored in an inert atmosphere . .

Scientific Research Applications

Oncology and Anticancer Applications

Research has explored the use of compounds structurally related to "2-[(4-fluorobenzyl)oxy]benzaldehyde oxime" in oncology. For instance, studies on novel oral anticancer drugs like S-1, which modulate 5-fluorouracil, show effectiveness and tolerability in advanced gastric cancer patients (Sakata et al., 1998). Similarly, research on oxaliplatin combined with fluorouracil and leucovorin demonstrates benefits in the treatment of advanced colorectal cancer, indicating the potential utility of related chemical structures in therapeutic regimens (André et al., 2004).

Pharmacokinetics and Toxicology

Studies on the pharmacokinetics and toxicology of related compounds, such as benzophenones and phthalate metabolites, provide insight into their metabolism, excretion, and potential toxic effects. For example, research on the dermal uptake of benzophenone-3 from clothing suggests a significant route of exposure that could contribute to overall body burden, highlighting the importance of understanding the toxicokinetics of related chemicals (Morrison et al., 2017).

Environmental Health Implications

The presence of benzophenones and other related chemicals in the environment raises concerns about their health implications. Studies on the urinary levels of phthalate metabolites and benzophenone-3 among different populations indicate widespread exposure and potential health risks. For example, an increase in oxidative stress and alteration of the immune response have been observed in individuals exposed to benzene, a compound related to the study chemical, emphasizing the need for monitoring and mitigating environmental exposures (Uzma et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of inadequate ventilation, wearing respiratory protection .

properties

IUPAC Name

(NE)-N-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-16-17/h1-9,17H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMYWIOUDJIKO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

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